N-Demethylerythromycin A
Overview
Description
N-Demethylerythromycin A is a metabolite of erythromycin . It is also a fungal metabolite that has been found in S. erythreus and is a potential impurity in commercial preparations of erythromycin . It exhibits a very narrow spectrum of antibiotic activity and is much less active than erythromycins A, B, and C .
Molecular Structure Analysis
N-Demethylerythromycin A has a molecular formula of C36H65NO13 . Its molecular weight is 719.90 . The structure is complex, with multiple functional groups and stereocenters .Physical And Chemical Properties Analysis
N-Demethylerythromycin A has a density of 1.2±0.1 g/cm3 . Its boiling point is 818.1±65.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 135.4±6.0 kJ/mol . The flash point is 448.6±34.3 °C . The index of refraction is 1.535 . The molar refractivity is 184.3±0.4 cm3 .Scientific Research Applications
Metabolite Study in Rats
N-Demethylerythromycin A has been studied as a metabolite of erythromycin in rats. Kibwage et al. (1988) used thin-layer chromatography to study the metabolites of erythromycin A in Wistar rats, including germ-free rats, rats with a cannulated bile duct, and a gastrectomized rat. They found that erythromycins undergo N-demethylation and acid-catalysed degradation, identifying N-demethylerythromycin A among several metabolites (Kibwage et al., 1988).
Radiolabelling for In Vivo Study
N-Demethylerythromycin A has been used in the preparation of carbon-11 labelled erythromycin A lactobionate. Pike et al. (1982) labelled erythromycin A with the positron-emitting radionuclide, carbon-11, by reductive methylation of N-demethylerythromycin A with [11C]formaldehyde. This facilitates the non-invasive study of the antibiotic in vivo (Pike et al., 1982).
Liquid Chromatography-Mass Spectrometric Detection
Chitneni et al. (2004) described a method using liquid chromatography for identifying related substances in erythromycin samples, including N-demethylerythromycin A. This method aided in the identification of eight novel related substances in erythromycin samples (Chitneni et al., 2004).
Novel Erythromycin Derivatives Identification
Kibwage et al. (1987) identified several novel compounds in the mother liquor concentrates of Streptomyces erythraeus, including 8,9-anhydro-pseudo-N-demethylerythromycin A-6,9-hemiketal. These findings contribute to the understanding of erythromycin derivatives and their properties (Kibwage et al., 1987).
Demethylation Study in Rabbit Tissues
Mao and Tardrew (1965) investigated the demethylation of erythromycin by rabbit liver tissues, leading to the production of N-demethyl erythromycin and formaldehyde. This study highlights the enzyme specificity and potential intermediates in the demethylation process (Mao & Tardrew, 1965).
Safety And Hazards
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOOBKBDBNRQCF-QNPWSHAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Demethylerythromycin A | |
CAS RN |
992-62-1 | |
Record name | N-Demethylerythromycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy- 4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan- 2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane- 2,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-DEMETHYLERYTHROMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CUO27O3DC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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